1-(4-phenyl-1-piperazinyl)-2-propanol
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Overview
Description
1-(4-Phenyl-1-piperazinyl)-2-propanol is a chemical compound that features a piperazine ring substituted with a phenyl group and a propanol moiety
Mechanism of Action
Target of Action
The primary target of 1-(4-Phenylpiperazin-1-yl)propan-2-ol is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh), a neurotransmitter that plays an important role in learning and memory .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission . The compound has been shown to exhibit both competitive and non-competitive inhibition of AChE .
Biochemical Pathways
By inhibiting AChE, 1-(4-Phenylpiperazin-1-yl)propan-2-ol affects the cholinergic neurotransmission pathway . This pathway is critical for cognitive functions such as learning and memory. The increased availability of acetylcholine due to AChE inhibition can enhance these cognitive functions .
Result of Action
The inhibition of AChE by 1-(4-Phenylpiperazin-1-yl)propan-2-ol leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission and potentially improve cognitive functions . This makes the compound a potential candidate for the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-phenyl-1-piperazinyl)-2-propanol typically involves the reaction of phenylpiperazine with an appropriate propanol derivative. One common method includes the reaction of 1-phenylpiperazine with 2-bromo-1-propanol in the presence of a base such as sodium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at room temperature for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(4-phenyl-1-piperazinyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-phenyl-1-piperazinyl)-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(4-phenyl-1-piperazinyl)ethanol: Similar structure but with an ethanol moiety instead of propanol.
1-(4-phenyl-1-piperazinyl)butanol: Similar structure but with a butanol moiety.
4-phenylpiperazine: Lacks the propanol group but shares the piperazine and phenyl moieties.
Uniqueness: 1-(4-phenyl-1-piperazinyl)-2-propanol is unique due to its specific combination of a piperazine ring, phenyl group, and propanol moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-12(16)11-14-7-9-15(10-8-14)13-5-3-2-4-6-13/h2-6,12,16H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRIKIBZFHKUCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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